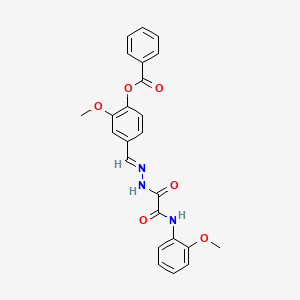

2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate

Description

Le benzoate de 2-méthoxy-4-(2-((2-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C24H21N3O6 Il est connu pour sa structure chimique unique, qui comprend des groupes méthoxy, des groupes anilino et des esters benzoïques.

Propriétés

Numéro CAS |

477732-26-6 |

|---|---|

Formule moléculaire |

C24H21N3O6 |

Poids moléculaire |

447.4 g/mol |

Nom IUPAC |

[2-methoxy-4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |

InChI |

InChI=1S/C24H21N3O6/c1-31-19-11-7-6-10-18(19)26-22(28)23(29)27-25-15-16-12-13-20(21(14-16)32-2)33-24(30)17-8-4-3-5-9-17/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |

Clé InChI |

HXZPKVXTQGARHB-MFKUBSTISA-N |

SMILES isomérique |

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |

SMILES canonique |

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du benzoate de 2-méthoxy-4-(2-((2-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence souvent par la réaction de la 2-méthoxyaniline avec le chlorure d'oxalyle pour former un chlorure d'acyle intermédiaire. Cet intermédiaire est ensuite mis à réagir avec l'hydrazine pour produire un dérivé carbohydrazide. L'étape finale implique l'estérification de la carbohydrazide avec l'acide benzoïque en milieu acide pour obtenir le composé cible .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de sa nature spécialisée et de sa demande commerciale limitée. Les principes généraux de la synthèse organique, tels que le maintien des conditions réactionnelles (température, pression et pH) et l'utilisation de catalyseurs appropriés, s'appliqueraient à sa production à grande échelle.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le benzoate de 2-méthoxy-4-(2-((2-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et de la liaison aux protéines.

Mécanisme d'action

Le mécanisme d'action du benzoate de 2-méthoxy-4-(2-((2-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes méthoxy et anilino du composé peuvent former des liaisons hydrogène et des interactions hydrophobes avec les protéines cibles, influençant ainsi leur activité et leur fonction. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du contexte d'utilisation.

Applications De Recherche Scientifique

2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and anilino groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Composés similaires

- Benzoate de 2-méthoxy-4-(2-((3-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle

- Benzoate de 2-méthoxy-4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle

- 4-méthoxybenzoate de 2-méthoxy-4-(2-((4-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle

Unicité

Le benzoate de 2-méthoxy-4-(2-((2-méthoxyanilino)(oxo)acétyl)carbohydrazonoyl)phényle est unique en raison de son arrangement spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des interactions avec les cibles biologiques différents, ce qui le rend précieux pour des applications de recherche spécialisées .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.